molecular formula C20H19ClN4O3S B2464030 N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921473-61-2

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2464030
CAS No.: 921473-61-2
M. Wt: 430.91
InChI Key: VUSLKMYHVNKHIE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a high-affinity, selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is a primary cold sensor in the peripheral nervous system. Research indicates that this compound effectively blocks receptor activation by cooling agents like menthol and icilin, as well as by moderate cold temperatures. Its primary research value lies in elucidating the role of TRPM8 in cold sensation, neuropathic and inflammatory pain pathways, making it a critical tool for probing novel analgesic mechanisms. Preclinical studies utilize this antagonist to investigate its effects in models of pathological pain, where it has been shown to reduce cold allodynia without affecting core body temperature. Furthermore, emerging research explores its utility in oncology, as TRPM8 expression has been documented in various cancers, including prostate and pancreatic tumors. The compound is therefore also employed in cell-based assays to study the channel's contribution to cancer cell proliferation, migration, and apoptosis, providing insights into potential oncological applications. By serving as a precise pharmacological tool, this TRPM8 antagonist enables researchers to dissect complex physiological and pathological processes and validate TRPM8 as a therapeutic target.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12-4-3-5-14(8-12)22-19(27)25-20-23-15(11-29-20)10-18(26)24-16-9-13(21)6-7-17(16)28-2/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSLKMYHVNKHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Urea derivative formation: The thiazole intermediate can then be reacted with an isocyanate to form the urea derivative.

    Final coupling: The urea derivative is then coupled with 5-chloro-2-methoxyphenyl acetic acid under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis Efficiency : Compound 9 achieved a high yield (90%) via condensation reactions, suggesting that similar methods (e.g., cyclization of thiosemicarbazides) might be applicable to the target compound .
  • Substituent Effects : The m-tolyl urea group in the target compound differs from the m-tolyl acetamide in 107b , which showed potent antibacterial activity (MIC 6.25 µg/mL). The urea linkage may enhance hydrogen-bond interactions with biological targets compared to acetamide .
Physicochemical Properties
  • Melting Points: Thiazolidinone derivatives (e.g., 9, 12) have higher melting points (155–187°C) than simple thiazole-acetamides, likely due to increased crystallinity from the thioxo and oxo groups . The target compound’s melting point is unreported but may align with urea-containing analogs.
  • Solubility : The nitro-furyl group in 12 reduces solubility compared to methoxy-phenyl groups, highlighting the target compound’s chloro-methoxy-phenyl moiety as a balance between lipophilicity and polarity .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic organic compound belonging to the thiazole derivatives class. Its structure features a thiazole ring, a urea moiety, and various aromatic substituents, contributing to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound involves several multi-step organic reactions:

  • Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.
  • Urea Derivative Formation : The thiazole intermediate is reacted with an isocyanate to form the urea derivative.
  • Final Coupling : Coupling the urea derivative with 5-chloro-2-methoxyphenyl acetic acid yields the final compound.

Chemical Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₄O₂S
Molecular Weight396.5 g/mol
CAS Number921473-61-2

This compound exhibits biological activity through various mechanisms:

  • Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to cellular receptors, modulating signaling pathways.
  • DNA/RNA Interaction : It may intercalate or bind to nucleic acids, affecting gene expression.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study demonstrated that derivatives similar to this compound showed potent cytotoxicity against various cancer cell lines, including HepG2 cells, with IC₅₀ values indicating significant anti-tumor activity (IC₅₀ = 0.62 ± 0.34 μM) .
    • The compound's mechanism involved inducing G2/M phase cell cycle arrest and early-stage apoptosis, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity :
    • Research has indicated that compounds with similar structural features exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
    • The synthesized derivatives showed zones of inhibition ranging from 9 to 20 mm against various pathogens.
  • Anthelmintic Activity :
    • In studies assessing anthelmintic effects, compounds related to this compound demonstrated significant activity against earthworm species, indicating potential for treating parasitic infections .

Similar Compounds

The biological activity of this compound can be compared with other thiazole and urea derivatives:

Compound NameIC₅₀ (μM)Activity Type
N-(5-chloro-2-methoxyphenyl)-2-(3-(m-tolyl)ureido)0.62Cytotoxicity
Ureido-substituted thiazole derivative<1Anticancer
Various thiazole derivatives6 - 12.5Antimicrobial

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, and how do they influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation via cyclization of thiourea derivatives with α-haloketones and urea linkage introduction using isocyanates . Key parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C for cyclization) prevent side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for urea coupling .
  • Atmosphere : Inert gases (argon/nitrogen) minimize oxidation of sensitive intermediates .
  • Catalysts : Triethylamine or pyridine aids in deprotonation during acylation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C2, chloro at C5) and urea/thiazole connectivity .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
  • HPLC : Monitors reaction progress and quantifies purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during the thiazole ring formation?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of α-haloketones). Strategies include:

  • Precursor Stabilization : Use anhydrous conditions and desiccants (molecular sieves) to protect moisture-sensitive reagents .
  • Stepwise Monitoring : TLC or inline IR spectroscopy identifies intermediates, allowing real-time adjustments .
  • Alternative Catalysts : Transition metals (e.g., CuI) may accelerate cyclization under milder conditions .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., anticancer vs. antibacterial efficacy)?

  • Methodological Answer : Discrepancies arise from assay variability or differential target engagement. Solutions include:

  • Dose-Response Profiling : Establish IC50/EC50 values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antibacterial tests) .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm involvement of suspected targets (e.g., EGFR, DNA gyrase) .
  • Metabolite Screening : LC-MS identifies active metabolites that may contribute to off-target effects .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for kinase inhibition?

  • Methodological Answer :

  • Substituent Modulation : Replace the m-tolyl group with electron-withdrawing groups (e.g., -CF3) to enhance binding to kinase ATP pockets .
  • Scaffold Hopping : Compare activity of thiazole analogs (e.g., oxadiazole or triazole replacements) to identify core-specific effects .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to prioritize synthetic targets .

Q. What strategies ensure compound stability during long-term pharmacological studies?

  • Methodological Answer : Degradation pathways (e.g., hydrolysis of the acetamide bond) require mitigation via:

  • Formulation : Lyophilization with cryoprotectants (trehalose) or encapsulation in liposomes .
  • Storage Conditions : -80°C storage under nitrogen atmosphere prevents oxidative decomposition .
  • Stability-Indicating Assays : Periodic HPLC-UV checks quantify degradation products under accelerated conditions (40°C/75% RH) .

Key Considerations for Experimental Design

  • Control Experiments : Include reference compounds (e.g., Erlotinib for EGFR studies) to benchmark activity .
  • Reproducibility : Validate synthetic protocols across ≥3 independent batches .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo toxicity testing if applicable .

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